Morpholine, 4-(thiobenzoyl)-
Description
Morpholine, 4-(thiobenzoyl)- (CAS: 6392-01-4, C₁₂H₁₅NO₂S) is a heterocyclic compound featuring a morpholine ring (C₄H₉NO) substituted at the 4-position with a thiobenzoyl group (C₆H₅-C(S)-). The thiobenzoyl moiety replaces the oxygen atom of the benzoyl group with sulfur, enhancing lipophilicity and metabolic susceptibility . This compound is synthesized via nucleophilic aromatic substitution or coupling reactions, similar to methods used for 4-(4-nitrophenyl)thiomorpholine (e.g., reacting thiomorpholine with substituted aryl halides) . Applications include medicinal chemistry, where it serves as a precursor for bioactive molecules, leveraging sulfur's role in metabolic oxidation and target binding .
Properties
IUPAC Name |
morpholin-4-yl(phenyl)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c14-11(10-4-2-1-3-5-10)12-6-8-13-9-7-12/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJTLISCSMKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174208 | |
| Record name | Morpholine, 4-(thiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2032-36-2 | |
| Record name | Thiobenzoylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiobenzoylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406657 | |
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| Record name | Morpholine, 4-(thiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(THIOBENZOYL)-MORPHOLINE | |
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| Record name | THIOBENZOYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6178K128R | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Morpholine acts as a nucleophile, attacking the electrophilic thiocarbonyl group of thiobenzoyl chloride. The reaction typically proceeds under inert atmospheric conditions (e.g., nitrogen or argon) at ambient temperatures (20–25°C). Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to minimize hydrolysis of the thiobenzoyl chloride. Stoichiometric triethylamine (TEA) is often added to neutralize HCl byproducts, driving the reaction to completion.
Representative procedure:
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Dissolve morpholine (1.0 equiv, 87 mg, 1.0 mmol) in 10 mL anhydrous DCM.
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Add TEA (1.2 equiv, 121 mg, 1.2 mmol) dropwise under nitrogen.
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Cool the mixture to 0°C and add thiobenzoyl chloride (1.1 equiv, 142 mg, 1.1 mmol) slowly.
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Stir at room temperature for 6–8 hours.
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Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield and Purification
This method typically yields 70–75% product after flash chromatography (silica gel, hexane/ethyl acetate 4:1). Key spectroscopic data confirm the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ar-H), 4.02 (t, 4H, J = 4.8 Hz, morpholine-OCH₂), 3.68 (t, 4H, J = 4.8 Hz, morpholine-NCH₂).
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IR (KBr): 1645 cm⁻¹ (C=S stretch), 1240 cm⁻¹ (C-N morpholine).
Microwave-Assisted Catalytic Synthesis
A microwave-enhanced protocol using iron-based ionic liquid catalysts (IBLAIL III) significantly improves reaction efficiency. This method reduces reaction times from hours to minutes while achieving higher yields (up to 82%).
Catalytic System and Optimization
The catalytic system comprises:
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IBLAIL III: 15 mol%
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Base: Na₃PO₄ (1–2 equiv)
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Solvent: Solvent-free conditions under microwave irradiation (80 W power)
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Mix morpholine (2 mmol), thiobenzoyl chloride (3 mmol), Na₃PO₄ (1 mmol), and IBLAIL III (15 mol%).
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Irradiate in a microwave reactor at 120°C for 60 minutes.
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Cool, extract with CH₂Cl₂/MeOH (5:1), filter, and purify via flash chromatography.
Advantages Over Conventional Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 60 minutes |
| Yield | 70–75% | 82% |
| Catalyst Loading | None | 15 mol% |
| Temperature | 25°C | 120°C |
The microwave method eliminates solvent use, reduces energy consumption, and enhances atom economy. However, it requires specialized equipment and homogeneous catalyst dispersion for reproducibility.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
The conventional method is preferable for small-scale synthesis (<100 g) due to low infrastructure requirements. In contrast, microwave-assisted synthesis shows potential for pilot-scale production (>1 kg) with continuous-flow reactor adaptations.
Purity and Byproduct Formation
Both methods produce minimal byproducts, but microwave synthesis reduces dimerization of thiobenzoyl chloride (<5% vs. 10–12% in conventional). Impurities are characterized by LC-MS:
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Major byproduct: Bis(thiobenzoyl)morpholine (m/z 354.2).
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-(thiobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The thiobenzoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The thiobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the thiobenzoyl group.
Scientific Research Applications
Anti-Cancer Activity
Morpholine derivatives, including morpholine, 4-(thiobenzoyl)-, have been investigated for their anti-cancer properties. Research has shown that thiosemicarbazones (TSCs), which include morpholine derivatives, exhibit significant anti-proliferative activity against various cancer cell lines.
- Mechanism of Action : The anti-cancer activity is attributed to the ability of these compounds to form redox-active metal complexes that generate reactive oxygen species (ROS), which are crucial in mediating cytotoxic effects against tumor cells. A study demonstrated that specific morpholine-based TSCs could inhibit the growth of human cancer cell lines such as HeLa (cervical carcinoma) and HCT116 (colon cancer) with high selectivity over normal cells .
- Case Study : In a comparative study of novel TSCs, compounds featuring a morpholine ring showed enhanced anti-cancer activity due to their ability to chelate metals effectively and induce oxidative stress in cancer cells .
Antiviral Properties
Morpholine derivatives have also been explored for their antiviral potential, particularly against HIV.
- Structure-Activity Relationships : Research indicates that certain morpholine-based compounds can inhibit the function of viral proteins critical for HIV replication. For instance, modifications in the structure of morpholine derivatives have been shown to enhance their specificity and potency against HIV-1, highlighting their potential as therapeutic agents .
- Case Study : A specific morpholine derivative demonstrated an IC50 value of 5.5 µM in inhibiting viral replication in H9 cells, showcasing its potential as an antiviral agent with a favorable safety profile .
Veterinary Medicine Applications
In veterinary medicine, morpholine derivatives are being studied for their effects on animal health.
- Feed Additives : Certain thioamide derivatives, including morpholine, 4-(thiobenzoyl)-, have been identified as effective feed additives that promote growth and improve feed efficiency in livestock. These compounds can enhance choleresis and may also possess ulcer-excretory effects .
- Case Study : Research indicated that morpholine derivatives could significantly increase body weight gain in domestic animals while improving overall health metrics. This application is particularly relevant for enhancing livestock productivity without adversely affecting animal welfare .
Summary of Applications
Mechanism of Action
The mechanism of action of Morpholine, 4-(thiobenzoyl)- involves its interaction with various molecular targets. The thiobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also induce oxidative stress in cells by generating reactive oxygen species, leading to cell death. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
| Compound | Core Structure | Substituent/Functional Group | Key Structural Feature |
|---|---|---|---|
| 4-(Thiobenzoyl)morpholine | Morpholine | Thiobenzoyl (C₆H₅-C(S)-) | Sulfur in thiocarbonyl group |
| 4-(4-Nitrophenyl)thiomorpholine | Thiomorpholine | 4-Nitrophenyl | Sulfur in ring; nitro group for reactivity |
| 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine | Morpholine | Brominated benzothiadiazole | Bromine and thiadiazole enhance π-stacking |
| 4-(Thiophen-3-yl)morpholine | Morpholine | Thiophene ring | Sulfur in heteroaromatic ring |
| VPC-14449 (imidazole-linked morpholine) | Morpholine | Dibromoimidazole-thiazole | Halogenated groups for DNA binding |
Key Observations :
- Thiomorpholine vs. Morpholine : Thiomorpholine (S in ring) forms stronger intermolecular interactions (e.g., C–H···O dimers) compared to morpholine analogues, affecting crystallinity .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromine) increase reactivity and stacking interactions, while sulfur-containing groups (thiobenzoyl, thiophene) enhance lipophilicity .
Physicochemical Properties
Table 3: Solubility and Lipophilicity
| Compound | Solubility (μM) | log P (Predicted) | Key Property |
|---|---|---|---|
| 4-(Thiobenzoyl)morpholine | ~150* | 2.8 | High lipophilicity due to thiocarbonyl |
| 4-(4-Nitrophenyl)thiomorpholine | N/A | 1.9 | Moderate solubility via nitro group |
| Benzylmorpholine analogs | 180–184 | 3.0–3.5 | High solubility in PBS (pH 7.4) |
| VPC-14449 | <50 | 4.5 | Low solubility due to halogenation |
Insights :
Table 4: Reported Bioactivities
Comparative Analysis :
- Antimicrobial Activity : Thiobenzoyl derivatives disrupt membranes via lipophilic interactions, whereas nitro-substituted thiomorpholine precursors require metabolic activation .
- Receptor Modulation : Morpholine rings in EP2 modulators (e.g., trisubstituted pyrimidines) are critical for binding; sulfur substitution may alter potency .
Computational and Analytical Insights
- DFT Calculations : For 4-(4-nitrophenyl)thiomorpholine, chair conformations and weak hydrogen bonds stabilize the solid state . Similar analyses for 4-(thiobenzoyl)morpholine could predict metabolic oxidation sites.
- Hirshfeld Surface Analysis : Reveals intermolecular interactions (e.g., C–H···S in thiobenzoyl derivatives), guiding crystal engineering .
Biological Activity
Morpholine, 4-(thiobenzoyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
Morpholine, 4-(thiobenzoyl)- is characterized by its morpholine ring and a thiobenzoyl group. The presence of sulfur in the thiobenzoyl moiety contributes to its unique chemical properties, which may enhance its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of Morpholine, 4-(thiobenzoyl)- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival. For instance, it may target cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of CDKs can lead to antiproliferative effects, making it a candidate for cancer treatment .
- Antimicrobial Properties : Preliminary studies suggest that Morpholine, 4-(thiobenzoyl)- exhibits antimicrobial activity against various pathogens. This activity may be linked to its ability to disrupt cellular processes in microorganisms, although specific mechanisms remain to be elucidated.
Biological Activity Data
A summary of the biological activities observed for Morpholine, 4-(thiobenzoyl)- is presented in the table below:
Case Studies
- Anticancer Activity : In a study evaluating the effects of Morpholine, 4-(thiobenzoyl)- on human leukemia cells, the compound demonstrated significant growth inhibition with an EC50 value around 200 nM. This suggests its potential as a therapeutic agent in hematological malignancies .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that Morpholine, 4-(thiobenzoyl)- effectively inhibited the growth of several bacterial strains with minimal inhibitory concentrations (MICs) below 10 μg/mL. This positions it as a promising candidate for further development in antimicrobial therapies .
Research Findings
Recent research has focused on synthesizing derivatives of Morpholine, 4-(thiobenzoyl)- to enhance its biological activity. Modifications to the thiobenzoyl group have been shown to improve potency against specific cancer cell lines and enhance selectivity towards CDK inhibition. These findings underline the importance of structure-activity relationships (SAR) in developing more effective therapeutic agents based on this scaffold .
Q & A
[Basic] What are the common synthetic routes for preparing 4-(thiobenzoyl)morpholine, and what methodological considerations are crucial for achieving high yield and purity?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between morpholine and thiobenzoyl chloride under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis.
- Temperature control (0–5°C) during reagent addition to minimize side reactions.
- Purification via column chromatography or recrystallization to isolate the product.
- Characterization by NMR and mass spectrometry to confirm purity and structure .
[Advanced] How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing 4-(thiobenzoyl)morpholine derivatives?
Answer: Contradictions may arise due to tautomerism, impurities, or dynamic effects. Strategies include:
- X-ray crystallography : Use SHELX software for structure refinement to resolve ambiguities in bond lengths/angles .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies.
- Computational validation : Density Functional Theory (DFT) calculations to predict NMR/IR spectra and compare with experimental data.
- Variable-temperature NMR : Detect conformational changes or dynamic equilibria .
[Basic] What spectroscopic and chromatographic methods are recommended for structural elucidation of 4-(thiobenzoyl)morpholine?
Answer:
- NMR spectroscopy : 1H and 13C NMR to identify proton environments and carbon frameworks.
- IR spectroscopy : Confirm thiocarbonyl (C=S) stretch (~1200–1050 cm⁻¹) and morpholine ring vibrations.
- HPLC/GC-MS : Assess purity and retention time consistency.
- X-ray diffraction : Definitive structural assignment for crystalline derivatives .
[Advanced] What strategies are effective in optimizing reaction conditions for synthesizing 4-(thiobenzoyl)morpholine derivatives with varying substituents?
Answer:
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., DMAP), solvents, and temperatures.
- Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
- Green chemistry principles : Employ microwave-assisted synthesis to reduce reaction time and energy.
- QSAR modeling : Predict substituent effects on reactivity and solubility .
[Basic] What safety protocols should be followed when handling 4-(thiobenzoyl)morpholine in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Segregate hazardous waste according to institutional guidelines.
- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult AICIS risk assessments for toxicity data .
[Advanced] How can in silico methods be integrated with experimental data to predict the bioactivity of novel 4-(thiobenzoyl)morpholine analogs?
Answer:
- Molecular docking : Screen analogs against target proteins (e.g., carbonic anhydrase) using AutoDock or Schrödinger.
- Molecular dynamics (MD) : Simulate ligand-protein stability over time (GROMACS/AMBER).
- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data.
- Validation : Cross-check predictions with in vitro enzyme inhibition assays .
[Basic] What are the key applications of 4-(thiobenzoyl)morpholine in current pharmacological research?
Answer:
- Antimicrobial agents : Derivatives inhibit bacterial growth via thiocarbonyl-mediated enzyme interference.
- CNS drug development : Morpholine scaffolds enhance blood-brain barrier penetration.
- Enzyme inhibition : Used to study kinases and proteases in cancer research .
[Advanced] How should researchers approach the validation of analytical methods for quantifying 4-(thiobenzoyl)morpholine in biological matrices?
Answer:
- ICH guidelines : Validate linearity (R² > 0.99), accuracy (spiked recovery 95–105%), and precision (%RSD < 5%).
- HPLC-MS/MS : Use stable isotope-labeled internal standards for matrix effect correction.
- Cross-validation : Compare results with spectrophotometric methods (e.g., UV-Vis at λmax ~280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
